molecular formula C7H7BrFN B151453 (3-Bromo-2-fluorophenyl)methanamine CAS No. 261723-28-8

(3-Bromo-2-fluorophenyl)methanamine

Cat. No. B151453
M. Wt: 204.04 g/mol
InChI Key: BAFXXIVSWGQMMI-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluorophenyl)methanamine is a chemical compound that contains a phenyl ring substituted with bromine and fluorine atoms, as well as a methanamine group. This structure suggests that the compound could be used as an intermediate in the synthesis of more complex molecules, potentially with pharmacological activity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a method for synthesizing a compound with a similar structure, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been reported. This synthesis involves a series of reactions starting with a difluoropyridine derivative, which undergoes nucleophilic substitution and regioselective reactions to introduce the desired functional groups . Although the exact synthesis of (3-Bromo-2-fluorophenyl)methanamine is not detailed, similar strategies could be employed, such as halogenation to introduce the bromine atom and nucleophilic substitution to attach the methanamine group.

Molecular Structure Analysis

The molecular structure of (3-Bromo-2-fluorophenyl)methanamine would consist of a benzene ring with bromine and fluorine substituents in the meta- and ortho- positions, respectively, and a methanamine group attached to the ring. The presence of halogens could influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Compounds similar to (3-Bromo-2-fluorophenyl)methanamine have been used in various chemical reactions. For example, 1-(2-bromophenyl)methanamines have been utilized in a copper-catalyzed domino reaction to synthesize substituted quinazolines . This suggests that (3-Bromo-2-fluorophenyl)methanamine could also participate in similar domino reactions, potentially leading to heterocyclic compounds with interesting biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (3-Bromo-2-fluorophenyl)methanamine are not directly reported, we can infer that the presence of bromine and fluorine atoms would affect properties such as boiling point, melting point, and solubility. The compound is likely to have moderate polarity due to the halogens and the amine group, which could also influence its solubility in organic solvents and water.

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

A practical synthesis of related bromo-fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, is essential for manufacturing materials like flurbiprofen, a non-steroidal anti-inflammatory drug. The study by Qiu et al. (2009) outlines a pilot-scale method for preparing 2-Fluoro-4-bromobiphenyl, highlighting the relevance of bromo-fluorinated intermediates in pharmaceutical production. This synthesis involves bromination and diazotization steps that could be analogous to processes used for (3-Bromo-2-fluorophenyl)methanamine, suggesting its potential as an intermediate in similar synthetic routes (Qiu, Gu, Zhang, & Xu, 2009).

Environmental and Biological Implications

Research on bromoform and other brominated compounds, such as the work by Quack and Wallace (2003), examines the atmospheric chemistry of organic bromine compounds. These studies are crucial for understanding the environmental impact of brominated chemical releases. While (3-Bromo-2-fluorophenyl)methanamine is not directly studied, its brominated structure suggests potential environmental persistence and activity similar to those of bromoform, implicating roles in atmospheric reactions and possibly in bioaccumulation (Quack & Wallace, 2003).

Methanation and Energy Conversion

The review on biological hydrogen methanation by Lecker et al. (2017) discusses converting energy forms using microbial processes, highlighting the broader context of chemical transformations for energy storage. While not directly related, the synthetic routes and reactivity of compounds like (3-Bromo-2-fluorophenyl)methanamine could inspire research into novel catalysts or intermediates for such bioconversion processes, demonstrating the interconnectedness of organic synthesis and sustainable energy solutions (Lecker, Illi, Lemmer, & Oechsner, 2017).

Safety And Hazards

The safety information for “(3-Bromo-2-fluorophenyl)methanamine” indicates that it is potentially hazardous. The compound has been assigned the GHS05 pictogram, with the signal word “Danger”. Hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P280, P305, P310, P338, and P351 .

properties

IUPAC Name

(3-bromo-2-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFXXIVSWGQMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949043
Record name 1-(3-Bromo-2-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2-fluorophenyl)methanamine

CAS RN

261723-28-8
Record name 1-(3-Bromo-2-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromo-2-fluorophenyl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2-fluorobenzamide (3.0 g, 13.76 mmol) in THF (50 mL) was added BH3.Me2S (1.57 mL, 20.6 mmol) and stirred at 50° C. for 2 h (monitored by TLC). The reaction was quenched by adding HCl (20 mL, 3 N) and the result mixture was stirred for 2 h before THF was removed under vacuum. The aqueous layer was extracted with AcOEt (30 mL), and then was adjusted to pH=9.0 with NaOH (1 N). The aqueous layer was extracted with AcOEt (50 mL×2). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated to give 1.30 g of the title compound, as a colorless oil (yield: 46%). 1H NMR (400 MHz, D2O): δ 4.30 (S, 2 H), 7.19-7.22 (m, 1 H), 7.47 (t, J=8.8 Hz, 1 H), 7.73-7.77 (m, 1 H); 13C NMR (100 MHz, D2O): δ 37.4, 108.9, 121.2, 126.2, 130.7, 135.1, 156.2, 158.6.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.57 mL
Type
reactant
Reaction Step Two

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